Methyl 5-methyl-2-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamido]-1,3-thiazole-4-carboxylate is a complex organic compound that features a unique combination of triazole, pyridine, and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamido]-1,3-thiazole-4-carboxylate typically involves multi-step reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamido]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Methyl 5-methyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamido]-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of methyl 5-methyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamido]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial properties.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its kinase inhibitory activities.
[1,2,4]Triazolo[1,5-a]pyrimidine: Exhibits antiviral activities.
Uniqueness
Methyl 5-methyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamido]-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C16H17N5O3S |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoylamino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C16H17N5O3S/c1-10-14(15(23)24-2)18-16(25-10)17-13(22)8-5-7-12-20-19-11-6-3-4-9-21(11)12/h3-4,6,9H,5,7-8H2,1-2H3,(H,17,18,22) |
InChI Key |
MJKZNKCNBFVFBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCCC2=NN=C3N2C=CC=C3)C(=O)OC |
Origin of Product |
United States |
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